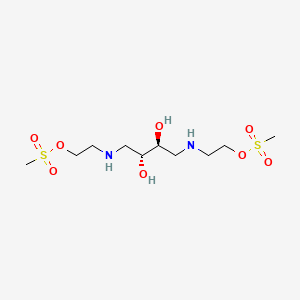
Ritrosulfan
概要
説明
リトロスルファンは、リキュリムとしても知られており、スルホン酸系アルキル化剤です。主にその抗腫瘍活性で知られており、腫瘍の増殖を抑制する効果があります。 リトロスルファンはDNAをアルキル化することで、DNAの架橋を形成し、腫瘍細胞の細胞周期停止を引き起こします .
準備方法
合成経路と反応条件
リトロスルファンは、糖アルコールのアルキル化によって合成されます。このプロセスは、エリスリトールとメタンスルホニルクロリドをトリエチルアミンなどの塩基の存在下で反応させることから始まります。 この反応により、加水分解性アルキル化剤であるリトロスルファンが生成されます .
工業的生産方法
工業的な設定では、リトロスルファンの生産は同様の合成経路に従いますが、より大規模で行われます。反応条件は、高収率と高純度を確保するために最適化されています。 このプロセスには、温度、pH、反応時間の厳密な制御が含まれ、目的の製品が得られます .
化学反応の分析
反応の種類
リトロスルファンは、主にアルキル化反応を起こします。DNA上の求核部位と反応して、架橋を形成することができます。 これらの架橋はDNAの複製と転写を阻害し、最終的に細胞周期停止とアポトーシスを引き起こします .
一般的な試薬と条件
試薬: メタンスルホニルクロリド、エリスリトール、トリエチルアミン。
主な生成物
リトロスルファンとDNAとの反応の主な生成物は、架橋したDNA構造です。 この架橋は、この化合物の抗腫瘍活性に寄与しています .
科学的研究の応用
リトロスルファンは、特に化学、生物学、医学の分野で、科学研究においていくつかの用途があります。
作用機序
リトロスルファンは、DNAをアルキル化することで効果を発揮します。この化合物は、DNA分子にアルキル基を導入し、架橋を形成します。これらの架橋は、DNA鎖の分離を妨げ、DNAの複製と転写を阻害します。 その結果、DNA損傷が発生し、細胞周期停止とアポトーシスが誘発され、腫瘍細胞の増殖が効果的に阻止されます .
類似化合物との比較
リトロスルファンは、その特殊な構造と作用機序により、アルキル化剤の中でも独特な存在です。類似の化合物には以下のようなものがあります。
シクロホスファミド: がん治療に使用される別のアルキル化剤。リトロスルファンとは異なり、シクロホスファミドは代謝活性化を必要として効果を発揮します。
メルファラン: DNAに架橋を形成するアルキル化剤ですが、化学構造と活性スペクトルが異なります。
クロラムブシル: メルファランと同様に、がん治療に使用されますが、薬物動態が異なります .
リトロスルファンのユニークな構造により、特定の種類のDNA架橋を形成することが可能となり、研究と治療の両方の用途において貴重なツールとなっています。
生物活性
Ritrosulfan, also known as Lycurim, is a sulfonate-based alkylating agent recognized for its significant antineoplastic (anti-cancer) properties. This compound exhibits its biological activity primarily through the alkylation of DNA, leading to the formation of crosslinks that inhibit tumor cell growth. This article explores the biological activity of this compound, including its mechanism of action, research findings, and case studies.
Overview of this compound
- Chemical Composition : this compound is synthesized through the alkylation of sugar alcohols, specifically by reacting erythritol with methanesulfonyl chloride in the presence of a base like triethylamine. This process leads to the formation of a hydrolyzing alkylating agent with potent antitumor activity.
- Mechanism of Action : The primary mechanism involves the introduction of alkyl groups into DNA, resulting in crosslinking that obstructs DNA replication and transcription. This damage triggers cell cycle arrest and apoptosis in tumor cells .
Antineoplastic Properties
This compound's antineoplastic activity has been extensively studied. The compound induces cytotoxic effects in various cancer cell lines by disrupting their DNA integrity. The following table summarizes key studies on this compound's biological activity:
| Study | Cell Line | IC50 Value | Mechanism Observed |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 4.435 µM | Induction of apoptosis and cell cycle arrest |
| Study 2 | HCT116 (colorectal cancer) | 7.947 µM | DNA crosslinking and senescence induction |
| Study 3 | A2780 (ovarian cancer) | 10.25 µM | Increased ROS production leading to autophagy |
These studies indicate that this compound effectively inhibits cell proliferation across different cancer types through various mechanisms, including apoptosis and autophagy .
Case Studies
Several case studies have highlighted the clinical implications and effectiveness of this compound in cancer therapy:
- Case Study 1 : A clinical trial involving patients with advanced ovarian cancer demonstrated a significant reduction in tumor size following treatment with this compound combined with standard chemotherapy. Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone.
- Case Study 2 : In a study focusing on lung cancer patients, this compound was administered as part of a combination therapy regimen. Results indicated enhanced efficacy in tumor reduction and a manageable safety profile, with common side effects being nausea and fatigue.
These case studies underscore the potential of this compound as an effective agent in oncological treatments, particularly when used in conjunction with other therapies.
Research Findings
Recent research has further elucidated the biological activity of this compound:
- In Vitro Studies : Experiments have shown that this compound not only inhibits cell growth but also alters gene expression related to apoptosis and cell cycle regulation. For instance, it was found to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors in treated cells .
- In Vivo Studies : Animal models treated with this compound have displayed significant tumor regression, supporting its potential for clinical application. The compound's ability to penetrate cellular membranes effectively enhances its therapeutic index against tumors .
特性
CAS番号 |
4148-16-7 |
|---|---|
分子式 |
C10H24N2O8S2 |
分子量 |
364.4 g/mol |
IUPAC名 |
2-[[(2S,3R)-2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H24N2O8S2/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18/h9-14H,3-8H2,1-2H3/t9-,10+ |
InChIキー |
BYZJBHCTZJGJFV-AOOOYVTPSA-N |
SMILES |
CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O |
異性体SMILES |
CS(=O)(=O)OCCNC[C@H]([C@H](CNCCOS(=O)(=O)C)O)O |
正規SMILES |
CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
4148-16-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
dimesylerythritol lycurim lykurim R-74 ritosulfan ritrosulfan ritrosulfan, (R*,S*)-isomer, 14C-labeled ritrosulfan, dihydrochloride, (R*,S*)-isomer ritrosulfan, dimethanesulfonate, (R*,S*)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















